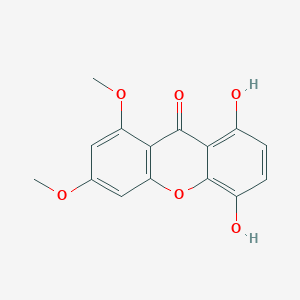

1,3-Dimethoxy-5,8-dihydroxyxanthone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethoxy-5,8-dihydroxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. They are naturally found in various plants, fungi, lichens, and bacteria. The unique structure of this compound, characterized by methoxy and hydroxy groups, contributes to its distinct chemical and biological properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5,8-dihydroxyxanthone typically involves the nucleophilic addition of 3,5-dimethoxyphenol to 2-methoxycarbonyl-1,4-benzoquinone, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like benzene or acetic anhydride. The process may also involve heating at elevated temperatures to facilitate the formation of the xanthone core.

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

化学反応の分析

Types of Reactions

1,3-Dimethoxy-5,8-dihydroxyxanthone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxy groups.

Substitution: Replacement of methoxy or hydroxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce dihydroxy derivatives .

科学的研究の応用

Biological Activities

Antioxidant Properties

1,3-Dimethoxy-5,8-dihydroxyxanthone exhibits significant antioxidant activity. Research indicates that xanthones can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that xanthone derivatives can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Antibacterial Activity

This compound has demonstrated antibacterial properties against various strains of bacteria. For instance, prenylated derivatives of 1,3-dihydroxyxanthone have been shown to exhibit moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anticancer Potential

Xanthones have been investigated for their anticancer properties. Studies have indicated that this compound and its derivatives can induce apoptosis in cancer cells. For example, certain derivatives have shown selectivity in inhibiting the growth of breast cancer cell lines (MCF-7), with IC50 values suggesting potent antitumor activity . The compounds may act through multiple pathways including inhibition of cell proliferation and induction of cell cycle arrest.

Pharmacological Applications

Cholinesterase Inhibition

Research has identified 1,3-dihydroxyxanthone derivatives as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. The inhibition potency was assessed using the Ellman method, with some derivatives exhibiting promising IC50 values that suggest their potential as therapeutic agents for neurodegenerative conditions .

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been studied for its anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This makes it a candidate for developing treatments for inflammatory diseases .

Cosmetic Applications

The cosmetic industry has also taken interest in xanthones due to their skin-protective properties. This compound's ability to mitigate oxidative stress makes it a valuable ingredient in formulations aimed at preventing skin aging and protecting against UV damage. Its anti-inflammatory properties further enhance its appeal for use in skincare products targeting sensitive or reactive skin .

Case Studies

- Synthesis and Characterization

- Biological Evaluation

作用機序

The mechanism of action of 1,3-Dimethoxy-5,8-dihydroxyxanthone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase, leading to anti-diabetic effects. Its anti-carcinogenic properties are attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways like the MAPK/ERK pathway .

類似化合物との比較

Similar Compounds

1,3,5,8-Tetrahydroxyxanthone: Similar structure but with additional hydroxy groups.

1,3-Dihydroxy-2-methylxanthone: Contains a methyl group instead of methoxy groups.

1,7-Dihydroxy-3,4-dimethoxyxanthone: Different substitution pattern on the xanthone core.

Uniqueness

1,3-Dimethoxy-5,8-dihydroxyxanthone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxy groups allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .

特性

CAS番号 |

103726-10-9 |

|---|---|

分子式 |

C15H12O6 |

分子量 |

288.25 |

IUPAC名 |

5,8-dihydroxy-1,3-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O6/c1-19-7-5-10(20-2)13-11(6-7)21-15-9(17)4-3-8(16)12(15)14(13)18/h3-6,16-17H,1-2H3 |

SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C=CC(=C3O2)O)O |

同義語 |

5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。